molecular formula C22H20ClNO4S B444919 ETHYL 4-(4-CHLOROPHENYL)-2-(2-PHENOXYPROPANAMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 4-(4-CHLOROPHENYL)-2-(2-PHENOXYPROPANAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B444919
M. Wt: 429.9g/mol
InChI Key: KLTCXBHORMSMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-(4-CHLOROPHENYL)-2-(2-PHENOXYPROPANAMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chlorophenyl group, a phenoxypropanoyl group, and a thiophenecarboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-CHLOROPHENYL)-2-(2-PHENOXYPROPANAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route may include:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the thiophene ring is constructed through cyclization reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Phenoxypropanoyl Group: This step involves the acylation of the thiophene ring with phenoxypropanoyl chloride under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-CHLOROPHENYL)-2-(2-PHENOXYPROPANAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-CHLOROPHENYL)-2-(2-PHENOXYPROPANAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-bromophenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate
  • Ethyl 4-(4-fluorophenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate
  • Ethyl 4-(4-methylphenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate

Uniqueness

ETHYL 4-(4-CHLOROPHENYL)-2-(2-PHENOXYPROPANAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs with different substituents.

Properties

Molecular Formula

C22H20ClNO4S

Molecular Weight

429.9g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-(2-phenoxypropanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C22H20ClNO4S/c1-3-27-22(26)19-18(15-9-11-16(23)12-10-15)13-29-21(19)24-20(25)14(2)28-17-7-5-4-6-8-17/h4-14H,3H2,1-2H3,(H,24,25)

InChI Key

KLTCXBHORMSMLP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C(C)OC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C(C)OC3=CC=CC=C3

Origin of Product

United States

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